CU-CPT 4a

Beschreibung

Eigenschaften

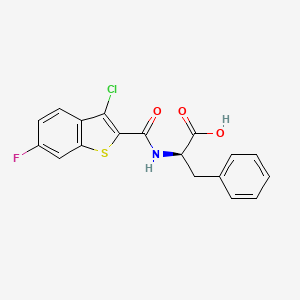

IUPAC Name |

(2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFNO3S/c19-15-12-7-6-11(20)9-14(12)25-16(15)17(22)21-13(18(23)24)8-10-4-2-1-3-5-10/h1-7,9,13H,8H2,(H,21,22)(H,23,24)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAASQMCXDRISAV-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336697 | |

| Record name | N-[(3-Chloro-6-fluorobenzo[b]thien-2-yl)carbonyl]-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1279713-77-7 | |

| Record name | N-[(3-Chloro-6-fluorobenzo[b]thien-2-yl)carbonyl]-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Function of CU-CPT4a

This guide provides a comprehensive overview of the function, mechanism of action, and experimental applications of CU-CPT4a, a potent and selective inhibitor of Toll-like receptor 3 (TLR3) signaling.

Core Function and Mechanism of Action

CU-CPT4a, also known as TLR3-IN-1, is a small molecule antagonist of Toll-like receptor 3 (TLR3).[1][2][3] Its primary function is to inhibit the signaling cascade initiated by the binding of double-stranded RNA (dsRNA) to TLR3.[1][2] TLR3 is a pattern recognition receptor crucial for the innate immune response to viral infections by recognizing dsRNA, a common viral replication intermediate.[2]

The mechanism of action of CU-CPT4a involves direct competition with dsRNA for the binding site on TLR3.[1][2] By occupying this site, CU-CPT4a effectively prevents the conformational changes in the TLR3/dsRNA complex that are necessary for the recruitment of the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β) and the subsequent activation of downstream signaling pathways.[1] This blockade ultimately leads to the repression of pro-inflammatory cytokine production, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the activity and selectivity of CU-CPT4a.

Table 1: Potency and Binding Affinity of CU-CPT4a

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 | 3.44 µM | Poly (I:C)-induced TLR3 activation in murine macrophage RAW 264.7 cells | [1][3] |

| Ki | 2.96 µM | Fluorescence anisotropy assay for dsRNA binding to TLR3 | [1][3] |

Table 2: Selectivity Profile of CU-CPT4a

| TLR Target | Activity at 27 µM | Reference |

| TLR3 | Inhibited | [3] |

| TLR4 | Not Inhibited | [3] |

| TLR2/6 | Not Inhibited | [3] |

| TLR1/2 | Not Inhibited | [3] |

| TLR7 | Not Inhibited | [3] |

Signaling Pathway

The diagram below illustrates the canonical TLR3 signaling pathway and the point of intervention by CU-CPT4a.

Caption: TLR3 signaling pathway and inhibition by CU-CPT4a.

Experimental Protocols

Detailed methodologies for key experiments involving CU-CPT4a are provided below.

In Vitro TLR3 Activation Assay

Objective: To determine the IC50 of CU-CPT4a in inhibiting TLR3 activation.

Cell Line: Murine macrophage cell line RAW 264.7.

Materials:

-

RAW 264.7 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

CU-CPT4a (stock solution in DMSO)

-

Polyinosinic:polycytidylic acid (Poly(I:C))

-

Reagent for quantifying TNF-α or IL-1β (e.g., ELISA kit)

-

96-well cell culture plates

-

DMSO (vehicle control)

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of CU-CPT4a in cell culture medium. The final concentration of DMSO should be kept below 0.5%.

-

Aspirate the old medium from the cells and add the medium containing different concentrations of CU-CPT4a or vehicle (DMSO).

-

Incubate for 1 hour at 37°C.

-

TLR3 Stimulation: Add Poly(I:C) to each well at a final concentration of 10 µg/mL to stimulate TLR3. Include a negative control group with no Poly(I:C).

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

-

Cytokine Measurement: Collect the cell supernatant and measure the concentration of TNF-α or IL-1β using an ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cytokine concentration against the logarithm of the CU-CPT4a concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

dsRNA-TLR3 Binding Assay (Fluorescence Anisotropy)

Objective: To determine the binding affinity (Ki) of CU-CPT4a to TLR3.

Materials:

-

Recombinant human TLR3 protein

-

Fluorescently labeled dsRNA (e.g., FITC-Poly(I:C))

-

CU-CPT4a

-

Binding buffer (e.g., PBS with 0.01% Tween-20)

-

384-well black plates

-

Fluorescence polarization plate reader

Protocol:

-

Reagent Preparation: Prepare a solution of recombinant TLR3 and FITC-Poly(I:C) in the binding buffer. The concentrations should be optimized to give a stable and significant anisotropy signal.

-

Compound Dilution: Prepare a serial dilution of CU-CPT4a in the binding buffer.

-

Assay Setup: In a 384-well plate, add the FITC-Poly(I:C) and the serially diluted CU-CPT4a.

-

Reaction Initiation: Add the recombinant TLR3 protein to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measurement: Measure the fluorescence anisotropy using a plate reader with appropriate excitation and emission filters for FITC.

-

Data Analysis: The decrease in fluorescence anisotropy indicates the displacement of FITC-Poly(I:C) from TLR3 by CU-CPT4a. Calculate the Ki value using a competitive binding model.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for screening and validating TLR3 inhibitors like CU-CPT4a.

Caption: Workflow for the discovery and validation of TLR3 inhibitors.

Conclusion

CU-CPT4a is a valuable research tool for investigating the role of TLR3 in innate immunity and inflammatory diseases. Its high potency and selectivity make it a precise probe for dissecting TLR3-mediated signaling pathways. The experimental protocols and workflows detailed in this guide provide a framework for utilizing CU-CPT4a in various research contexts, from basic immunological studies to preclinical drug development.

References

CU-CPT-4a: A Selective TLR3 Inhibitor for Research and Drug Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Toll-like receptor 3 (TLR3) is a critical component of the innate immune system, recognizing double-stranded RNA (dsRNA), a molecular pattern associated with viral infections. Upon activation, TLR3 initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an antiviral response. However, aberrant TLR3 activation can contribute to the pathogenesis of various inflammatory and autoimmune diseases. Consequently, the development of selective TLR3 inhibitors is of significant interest for therapeutic intervention. CU-CPT-4a has emerged as a potent and selective small-molecule inhibitor of TLR3 signaling, offering a valuable tool for researchers and a potential lead compound for drug development.[1][2][3][4][5] This technical guide provides a comprehensive overview of CU-CPT-4a, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Mechanism of Action

CU-CPT-4a functions as a direct, competitive inhibitor of dsRNA binding to TLR3.[6] By occupying the dsRNA binding site on the TLR3 ectodomain, CU-CPT-4a prevents the interaction between the receptor and its ligand, thereby blocking the initiation of the downstream signaling cascade.[6] This targeted inhibition effectively represses the expression of key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Type I interferons (e.g., IFN-β).[1][2][7]

Quantitative Data

The inhibitory potency and binding affinity of CU-CPT-4a have been characterized in various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value | Cell Line/System | Notes |

| IC50 | 3.44 μM | RAW 264.7 cells | Inhibition of Poly (I:C)-induced TLR3 activation.[1][8][9] |

| IC90 | 27 μM | RAW 264.7 cells | Repression of TNF-α and IL-1β production.[6] |

| Ki | 2.96 μM | In vitro binding assay | Competitive inhibition of dsRNA binding to TLR3.[1][6] |

| Cytotoxicity (IC50) | >100 μM | RAW 264.7 cells | Demonstrates minimal cytotoxicity.[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of CU-CPT-4a.

In Vitro Inhibition of TLR3 Signaling in RAW 264.7 Macrophages

This protocol details the procedure to assess the inhibitory effect of CU-CPT-4a on the production of nitric oxide (NO), TNF-α, and IL-1β in Poly(I:C)-stimulated RAW 264.7 cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

CU-CPT-4a (solubilized in DMSO)

-

Polyinosinic:polycytidylic acid (Poly(I:C))

-

Griess Reagent for NO determination

-

ELISA kits for TNF-α and IL-1β

-

96-well and 6-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed the cells in 6-well plates at a density of 1 x 106 cells per well in 3 mL of medium and allow them to adhere for 24 hours.[1]

-

Treatment:

-

Remove the culture medium and replace it with fresh medium.

-

Pre-treat the cells with desired concentrations of CU-CPT-4a (e.g., 0, 1, 5, 10, 27 μM) for 1 hour. A vehicle control (DMSO) should be included.

-

Stimulate the cells with Poly(I:C) (15 μg/mL) for 24 hours.[1] Include a negative control (no Poly(I:C)) and a positive control (Poly(I:C) only).

-

-

Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris. Store at -80°C until analysis.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Add 50 µL of cell culture supernatant to a 96-well plate.

-

Add 50 µL of Sulfanilamide solution (1% in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution (0.1% in water) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

-

TNF-α and IL-1β Measurement (ELISA):

-

Perform the ELISA for TNF-α and IL-1β on the collected supernatants according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with the capture antibody.

-

Add the supernatants and standards and incubate.

-

Wash the plate and add the detection antibody.

-

Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

-

Wash the plate and add the substrate solution.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentrations based on the standard curve.

-

In Vivo Inhibition of TLR3 Signaling in a Mouse Model of Rabies Virus Infection

This protocol outlines the in vivo administration of CU-CPT-4a to assess its therapeutic potential in a mouse model of Street Rabies Virus (SRABV) infection.

Materials:

-

Young Swiss albino mice

-

Street Rabies Virus (SRABV)

-

CU-CPT-4a

-

Sterile saline or appropriate vehicle for intracerebral injection

Procedure:

-

Animal Handling: All animal experiments should be conducted in accordance with approved institutional animal care and use committee protocols.

-

Infection: On day 0, infect the mice intracerebrally (i/c) with a lethal dose (e.g., 100 LD50) of SRABV.[10]

-

Treatment: Administer CU-CPT-4a (30 μg) intracerebrally on days 0, 3, and 5 post-infection.[10] A control group should receive the vehicle.

-

Monitoring: Monitor the mice daily for clinical signs of rabies, body weight, and survival time.

-

Tissue Collection and Analysis: At predetermined time points (e.g., 1, 3, 5, 7, 9, 11, and 13 days post-infection), sacrifice a subset of mice from each group.[10][11]

-

Collect brain tissue for histopathology, immunofluorescence, immunohistochemistry, and TUNEL assay to assess pathological lesions and apoptosis.

-

Quantify viral load and cytokine gene expression (e.g., TNF-α, IL-1β, IFNs) in the brain tissue using real-time PCR.

-

Analyze immune cell populations (e.g., CD4+/CD8+ T-cells) in the brain using flow cytometry.

-

Visualizations

Signaling Pathways

The following diagrams illustrate the TLR3 signaling pathway and the point of inhibition by CU-CPT-4a.

Caption: TLR3 signaling pathway and inhibition by CU-CPT-4a.

Experimental Workflows

The following diagram illustrates the general workflow for evaluating the in vitro efficacy of CU-CPT-4a.

Caption: In vitro workflow for CU-CPT-4a efficacy testing.

Selectivity

CU-CPT-4a exhibits high selectivity for TLR3. Studies have shown that it does not significantly affect the signaling pathways of other Toll-like receptors, including TLR1/2, TLR2/6, TLR4, and TLR7.[6] This selectivity is crucial for its utility as a specific research tool and for its potential as a therapeutic agent with a favorable side-effect profile.

Conclusion

CU-CPT-4a is a well-characterized, potent, and selective inhibitor of the TLR3 signaling pathway. Its mechanism of action, involving the competitive inhibition of dsRNA binding, is well-established. The quantitative data and detailed experimental protocols provided in this guide offer researchers the necessary information to effectively utilize CU-CPT-4a in their studies of TLR3 biology and its role in disease. The high selectivity and in vivo efficacy of CU-CPT-4a also underscore its potential for further development as a therapeutic agent for the treatment of viral infections and inflammatory disorders where TLR3 signaling is dysregulated.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Toll-like receptor 3 (TLR3) regulation mechanisms and roles in antiviral innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to CU-CPT-4a and the TLR3 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 3 (TLR3) is a critical component of the innate immune system, recognizing double-stranded RNA (dsRNA), a molecular pattern associated with viral infections. Upon activation, TLR3 initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an antiviral response. However, dysregulation of the TLR3 pathway can contribute to inflammatory diseases. CU-CPT-4a has emerged as a potent and selective small-molecule inhibitor of the TLR3 signaling pathway, offering a valuable tool for studying its physiological and pathological roles, and as a potential therapeutic agent. This guide provides a comprehensive overview of CU-CPT-4a, its mechanism of action, and its effects on the TLR3 signaling pathway, supplemented with detailed experimental protocols and quantitative data.

The TLR3 Signaling Pathway

TLR3 is localized to the endosomal compartment of immune cells such as dendritic cells and macrophages, as well as various non-immune cells. Upon binding to dsRNA, TLR3 dimerizes and recruits the adaptor protein Toll/interleukin-1 receptor (TIR)-domain-containing adapter-inducing interferon-β (TRIF). This interaction initiates two downstream signaling branches. One branch involves the recruitment of TNF receptor-associated factor 6 (TRAF6), leading to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which drive the expression of pro-inflammatory cytokines like TNF-α and IL-1β. The second branch, mediated by TRAF3, leads to the activation of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), which in turn phosphorylate and activate interferon regulatory factor 3 (IRF3). Activated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons, such as IFN-β.

dot

Caption: The TLR3 signaling pathway and the inhibitory action of CU-CPT-4a.

CU-CPT-4a: A Potent and Selective TLR3 Inhibitor

CU-CPT-4a, also known as TLR3-IN-1, is a thiophenecarboxamidopropionate compound that acts as a direct and competitive inhibitor of dsRNA binding to TLR3.[1] This selectivity is a key feature, as it has been shown to not affect other TLR pathways, including TLR1/2, TLR2/6, TLR4, and TLR7.[1] By competing with dsRNA for the binding site on TLR3, CU-CPT-4a effectively blocks the initiation of the downstream signaling cascade, leading to the suppression of pro-inflammatory cytokine and type I interferon production.[2][3][4]

Quantitative Data on CU-CPT-4a Activity

The inhibitory potency of CU-CPT-4a has been quantified in various studies. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency of CU-CPT-4a

| Parameter | Value | Cell Line | Assay Conditions | Reference |

| IC50 | 3.44 μM | RAW 264.7 | Poly(I:C)-induced TLR3 activation | [2][4][5] |

| Ki | 2.96 μM | - | Competitive binding with dsRNA for TLR3 | [1][2] |

| IC90 | 27 μM | RAW 264.7 | Repression of TNF-α and IL-1β production | [1] |

Table 2: Effects of CU-CPT-4a on Downstream Signaling

| Target | Effect | Cell Line/Model | CU-CPT-4a Concentration | Reference |

| TNF-α and IL-1β production | Inhibition | RAW 264.7 macrophages | 27 μM | [1][2] |

| IFN-β secretion | Potent inhibition | C8-D1A murine astrocytes | 20 μM | [6] |

| CCL5 and IL-8 secretion | Significant reduction | Human fetal airway smooth muscle cells | Not specified | [7] |

| TLR3 co-localization with endosomal markers | Absent | C8-D1A murine astrocytes | 20 μM | [6] |

| TBK1 and IRF3 phosphorylation | Unaffected (in the presence of inhibitor) | Caco-2 cells | Not specified | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of CU-CPT-4a on the TLR3 signaling pathway.

Poly(I:C) Stimulation of RAW 264.7 Macrophages

This protocol describes the stimulation of RAW 264.7 macrophage cells with the TLR3 agonist Poly(I:C) in the presence or absence of CU-CPT-4a to assess the inhibition of downstream cytokine production.

dot

Caption: Workflow for assessing CU-CPT-4a's inhibition of TLR3 signaling.

Materials:

-

RAW 264.7 cells

-

DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 mg/mL streptomycin

-

6-well plates

-

Poly(I:C)

-

CU-CPT-4a

-

DMSO (for dissolving CU-CPT-4a)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells per well in 3 mL of complete DMEM medium.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow the cells to adhere.

-

Pre-treatment with CU-CPT-4a: After 24 hours, remove the medium and replace it with fresh medium. For the inhibitor-treated wells, add CU-CPT-4a (e.g., at a final concentration of 27 μM) and incubate for 1 hour. Include a vehicle control (DMSO) for the Poly(I:C) only and untreated wells.

-

Stimulation with Poly(I:C): To the appropriate wells, add Poly(I:C) to a final concentration of 15 µg/mL.

-

Final Incubation: Incubate the plates for an additional 24 hours.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatants and centrifuge to remove any cell debris. The supernatants can be stored at -80°C until analysis.

-

Cytokine Analysis: Measure the concentration of cytokines such as TNF-α and IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

TLR3 Luciferase Reporter Assay

This assay is used to quantify the activation of the TLR3 signaling pathway by measuring the activity of a reporter gene (luciferase) under the control of a promoter that is responsive to a downstream transcription factor, such as NF-κB or IRF3.

Materials:

-

HEK293 cells stably expressing human TLR3 and a luciferase reporter construct (e.g., ISG56-luciferase)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well white, clear-bottom plates

-

Poly(I:C)

-

CU-CPT-4a

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the TLR3-reporter HEK293 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of CU-CPT-4a or vehicle control for 1 hour.

-

TLR3 Agonist Stimulation: Stimulate the cells with a fixed concentration of Poly(I:C).

-

Incubation: Incubate the plate for 6-18 hours at 37°C.

-

Cell Lysis: Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.

-

Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., untreated cells) and plot the results as a function of CU-CPT-4a concentration to determine the IC50 value.

Competitive Binding Assay

This assay can be used to determine the binding affinity (Ki) of CU-CPT-4a to TLR3 by measuring its ability to compete with a labeled dsRNA analog for binding to the receptor.

Materials:

-

Purified recombinant TLR3 protein

-

Fluorescently labeled dsRNA (e.g., FITC-Poly(I:C))

-

CU-CPT-4a

-

Assay buffer (e.g., PBS with a small amount of non-ionic detergent)

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Plate Coating: Coat the wells of a microplate with the purified TLR3 protein.

-

Blocking: Block the remaining protein-binding sites in the wells to prevent non-specific binding.

-

Competition Reaction: Add a fixed concentration of the fluorescently labeled dsRNA to the wells along with a range of concentrations of CU-CPT-4a.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Washing: Wash the wells to remove unbound labeled dsRNA and inhibitor.

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader.

-

Data Analysis: The fluorescence signal will be inversely proportional to the concentration of CU-CPT-4a. The data can be fitted to a competitive binding model to calculate the Ki of CU-CPT-4a.

Conclusion

CU-CPT-4a is a valuable pharmacological tool for the investigation of the TLR3 signaling pathway. Its high potency and selectivity make it an ideal candidate for dissecting the intricate roles of TLR3 in both health and disease. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize CU-CPT-4a in their studies and to further explore the therapeutic potential of targeting the TLR3 pathway.

References

- 1. mabtech.com [mabtech.com]

- 2. bowdish.ca [bowdish.ca]

- 3. Cytokine Elisa [bdbiosciences.com]

- 4. Cytokine Elisa [bdbiosciences.com]

- 5. assaygenie.com [assaygenie.com]

- 6. The release of microparticles by RAW 264.7 macrophage cells stimulated with TLR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cell culture of RAW264.7 cells [protocols.io]

The Biological Activity of CU-CPT-4a: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

CU-CPT-4a is a small molecule inhibitor that has garnered significant interest within the scientific community for its selective antagonism of Toll-like receptor 3 (TLR3). This document serves as a technical guide to the biological activity of CU-CPT-4a, summarizing its mechanism of action, providing quantitative data from key studies, outlining experimental protocols for its use, and visualizing its effects on cellular signaling pathways.

Core Mechanism of Action: Selective TLR3 Antagonism

CU-CPT-4a functions as a competitive inhibitor of double-stranded RNA (dsRNA) binding to TLR3.[1] By blocking this interaction, CU-CPT-4a effectively represses the downstream signaling cascades that are typically initiated by TLR3 activation. This leads to a reduction in the production of various pro-inflammatory cytokines and interferons, including TNF-α, IL-1β, and IFN-β.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the activity of CU-CPT-4a from various published studies.

| Assay Type | Cell Line/Model | Parameter | Value | Reference |

| TLR3 Inhibition | Murine Astrocytes (C8-D1A) | Concentration Used | 20 µM | [2] |

| In vivo Treatment | Swiss Albino Mice (Rabies Virus Model) | Dosage | 30 µg (intracerebral) | [3] |

| IFN-β Secretion Inhibition | Murine Astrocytes (C8-D1A) | Outcome | Significant inhibition | [2] |

| CCL5 and IL-8 Secretion | Human Fetal Airway Smooth Muscle Cells | Outcome | Significant decrease | [4] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the protocols used in key studies investigating CU-CPT-4a.

TLR3 Antagonist Cell Treatment and IFN-β ELISA

This protocol was utilized to assess the effect of CU-CPT-4a on TLR3 signaling in murine astrocytes.[2]

-

Cell Culture: C8-D1A murine astrocytes were cultured under standard conditions.

-

Pre-treatment: Cells were pre-treated with 20 µM CU-CPT-4a for 1 hour.

-

Stimulation: Following pre-treatment, cells were stimulated with 10 µg/ml poly(I:C), a synthetic analog of dsRNA, to activate TLR3.

-

Supernatant Collection: After the stimulation period, cell culture supernatants were collected.

-

ELISA: An enzyme-linked immunosorbent assay (ELISA) was performed on the supernatants to quantify the concentration of secreted IFN-β.

-

Statistical Analysis: Comparisons were made between untreated cells, cells treated with poly(I:C) alone, and cells pre-treated with CU-CPT-4a followed by poly(I:C) stimulation. A two-sample Student's t-test was used to determine statistical significance.

In Vivo Inhibition of TLR3 in a Rabies Virus Mouse Model

This protocol details the in vivo application of CU-CPT-4a to study its effects on the pathogenesis of rabies virus infection.[1][3]

-

Animal Model: Young Swiss albino mice were used.

-

Infection: Mice were infected intracerebrally with 100 LD50 of street rabies virus (SRABV) on day 0.

-

Treatment: Infected mice were treated with 30 µg of CU-CPT-4a intracerebrally on days 0, 3, and 5 post-infection.

-

Monitoring and Sample Collection: A subset of mice was sacrificed at various time points (1, 3, 5, 7, 9, 11, and 13 days post-infection) for pathological and molecular analysis.

-

Analysis: Tissues were subjected to histopathology, Seller's staining, immunofluorescence, immunohistochemistry, TUNEL assay, and flow cytometry. Real-time PCR was used to quantify viral and cytokine gene expression.

-

Outcome Measures: The effects of CU-CPT-4a treatment were assessed by observing delays in the development and decreased intensity of clinical signs, reduced pathological lesions, lower viral load, decreased Negri body formation, and increased survival time.

Signaling Pathways and Experimental Visualization

The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by CU-CPT-4a and a typical experimental workflow.

Caption: The TLR3 signaling pathway and the inhibitory action of CU-CPT-4a.

Caption: A generalized workflow for in vitro testing of CU-CPT-4a.

Biological Implications and Therapeutic Potential

The ability of CU-CPT-4a to selectively inhibit TLR3 signaling has significant implications for the treatment of various pathologies. In the context of viral infections like rabies, CU-CPT-4a has demonstrated the potential to reduce viral replication and inflammation-mediated pathogenesis.[1][3] Furthermore, its anti-inflammatory properties suggest a therapeutic role in conditions characterized by excessive TLR3-mediated inflammation. The targeted nature of CU-CPT-4a makes it a valuable tool for dissecting the role of TLR3 in various disease models and a promising candidate for further drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Participation of Endosomes in Toll-Like Receptor 3 Transportation Pathway in Murine Astrocytes [frontiersin.org]

- 3. Effect of inhibition of Toll-like receptor 3 signaling on pathogenesis of rabies virus in mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TLR3 activation increases chemokine expression in human fetal airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

CU-CPT-4a: A Potent Antagonist of TLR3 Signaling in Innate Immunity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The innate immune system serves as the first line of defense against invading pathogens. Toll-like receptors (TLRs) are a critical component of this system, recognizing conserved pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses. Toll-like receptor 3 (TLR3) specifically recognizes double-stranded RNA (dsRNA), a hallmark of viral replication, triggering a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons. Dysregulation of TLR3 signaling is implicated in various inflammatory and autoimmune diseases, making it a compelling target for therapeutic intervention. CU-CPT-4a has emerged as a potent and selective small-molecule antagonist of TLR3. This technical guide provides a comprehensive overview of the role of CU-CPT-4a in innate immunity research, detailing its mechanism of action, its effects on downstream signaling pathways, and relevant experimental protocols.

Introduction to CU-CPT-4a

CU-CPT-4a is a selective antagonist of Toll-like receptor 3 (TLR3)[1]. It functions by competitively inhibiting the binding of double-stranded RNA (dsRNA) to TLR3, thereby blocking the initiation of the downstream signaling cascade that leads to the production of inflammatory mediators[1][2]. Its ability to specifically target TLR3 makes it a valuable tool for dissecting the role of this receptor in various physiological and pathological processes.

Chemical Properties

| Property | Value | Reference |

| Chemical Name | N-[(3-Chloro-6-fluorobenzo[b]thien-2-yl)carbonyl]-D-phenylalanine | [3] |

| Molecular Formula | C18H13ClFNO3S | [3] |

| Molecular Weight | 377.82 g/mol | [3] |

| CAS Number | 1279713-77-7 | [3] |

Mechanism of Action: Inhibition of TLR3 Signaling

CU-CPT-4a exerts its inhibitory effect by directly interfering with the ligand-binding step of TLR3 activation. By preventing the binding of dsRNA, such as the synthetic analog polyinosinic-polycytidylic acid (Poly(I:C)), to TLR3, CU-CPT-4a effectively blocks the dimerization of the receptor and the subsequent recruitment of the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β)[4]. This, in turn, prevents the activation of downstream transcription factors, namely NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRF3 (interferon regulatory factor 3), which are essential for the expression of pro-inflammatory cytokines and type I interferons[5].

Quantitative Data on CU-CPT-4a Activity

The inhibitory potency of CU-CPT-4a has been quantified in in vitro studies. These values are crucial for designing experiments and interpreting results.

| Parameter | Cell Line | Stimulant | Value | Reference |

| IC50 | RAW 264.7 macrophages | Poly(I:C) | 3.44 μM | [3] |

| Ki (for dsRNA binding) | - | dsRNA | 2.96 μM | [3] |

| IC90 (TNF-α and IL-1β production) | RAW 264.7 macrophages | Poly(I:C) | 27 μM | [3] |

| IC50 (Cytotoxicity) | RAW 264.7 macrophages | - | >100 μM | [3] |

Potential Role of CU-CPT-4a in Modulating NLRP3 Inflammasome Activation

While direct evidence of CU-CPT-4a's effect on the NLRP3 inflammasome is limited, the known crosstalk between TLR signaling and inflammasome activation suggests a potential indirect role. TLR signaling, including through TLR3, can provide the "priming" signal (Signal 1) for NLRP3 inflammasome activation. This priming step involves the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β expression[1][6]. By inhibiting the TLR3-TRIF-NF-κB axis, CU-CPT-4a could potentially attenuate the priming of the NLRP3 inflammasome, thereby reducing the subsequent activation by a "Signal 2" stimulus (e.g., ATP, nigericin).

Further research is necessary to directly investigate the impact of CU-CPT-4a on NLRP3 inflammasome priming and activation. This could involve experiments where cells are primed with a TLR3 agonist in the presence or absence of CU-CPT-4a, followed by a Signal 2 stimulus to assess caspase-1 activation and IL-1β secretion.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of CU-CPT-4a on innate immune responses in macrophages.

Cell Culture and Maintenance of RAW 264.7 Macrophages

-

Cell Line: RAW 264.7 murine macrophage cell line (ATCC® TIB-71™).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin[7].

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2[7].

-

Subculturing: When cells reach 80% confluency, detach them by gentle scraping. Do not use trypsin as it can damage macrophage surface receptors. Resuspend the cells in fresh medium and seed into new culture vessels at a density of 5 x 10^4 to 1 x 10^5 cells/cm².

In vitro Treatment with CU-CPT-4a and TLR3 Agonist

-

Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein extraction) at a density of 1 x 10^6 cells/mL and allow them to adhere overnight[7].

-

CU-CPT-4a Pre-treatment: Prepare stock solutions of CU-CPT-4a in DMSO. On the day of the experiment, dilute the stock solution in culture medium to the desired final concentrations. Remove the old medium from the cells and add the medium containing CU-CPT-4a. Incubate for 1-2 hours prior to stimulation[7].

-

TLR3 Agonist Stimulation: Prepare a stock solution of Poly(I:C) in sterile, nuclease-free water. Dilute the Poly(I:C) in culture medium to the desired final concentration (e.g., 10 µg/mL). Add the Poly(I:C) solution to the wells already containing CU-CPT-4a.

-

Incubation: Incubate the cells for the desired time period (e.g., 6-24 hours for cytokine production).

Quantification of Cytokine Production (TNF-α and IL-1β) by ELISA

-

Sample Collection: After the incubation period, collect the cell culture supernatants and centrifuge at 1,500 rpm for 10 minutes to remove any cells or debris. Store the supernatants at -80°C until use[8].

-

ELISA Procedure: Use commercially available ELISA kits for murine TNF-α and IL-1β. Follow the manufacturer's instructions for the assay protocol[9]. Briefly, this involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by the addition of a detection antibody, a substrate, and a stop solution.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve using the provided standards and calculate the concentration of TNF-α and IL-1β in the samples[9].

Caspase-1 Activity Assay

-

Principle: This assay measures the activity of caspase-1 by detecting the cleavage of a specific substrate, which releases a fluorescent or colorimetric reporter[10][11].

-

Procedure:

-

Lyse the treated cells to release intracellular contents, including active caspase-1.

-

Incubate the cell lysate with a caspase-1 specific substrate (e.g., Ac-YVAD-pNA for colorimetric or Ac-YVAD-AMC for fluorometric detection)[10].

-

Measure the absorbance or fluorescence using a microplate reader.

-

The signal intensity is directly proportional to the caspase-1 activity in the sample.

-

-

Controls: Include a negative control (unstimulated cells) and a positive control (cells stimulated with a known NLRP3 inflammasome activator like LPS and nigericin).

Western Blot for Gasdermin D Cleavage

-

Principle: This technique is used to detect the cleavage of Gasdermin D (GSDMD), a hallmark of pyroptosis, by separating proteins by size via gel electrophoresis and identifying the specific protein using antibodies[2].

-

Procedure:

-

Protein Extraction: Lyse the treated cells with RIPA buffer containing protease inhibitors. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for the N-terminal or C-terminal fragment of GSDMD.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The appearance of the cleaved GSDMD fragment (GSDMD-N) indicates pyroptosis[2].

-

Cell Viability Assay (MTT/MTS)

-

Principle: These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert a tetrazolium salt (MTT or MTS) into a colored formazan product[12].

-

Procedure:

-

After the treatment period, add the MTT or MTS reagent to each well of the 96-well plate.

-

Incubate for 1-4 hours at 37°C.

-

If using MTT, add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS) using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

-

Data Analysis: Express the results as a percentage of the viability of the untreated control cells.

Conclusion

CU-CPT-4a is a valuable pharmacological tool for investigating the role of TLR3 in innate immunity. Its high selectivity and well-characterized inhibitory mechanism make it ideal for in vitro and in vivo studies aimed at understanding the contribution of TLR3 signaling to inflammatory responses and disease pathogenesis. While its direct effects on the NLRP3 inflammasome are yet to be fully elucidated, the established link between TLR signaling and inflammasome priming provides a strong rationale for further investigation into the potential of CU-CPT-4a to modulate this critical arm of the innate immune system. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore the multifaceted role of CU-CPT-4a in innate immunity and to assess its therapeutic potential in inflammatory disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Gasdermin D Cleavage Assay Following Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]

- 3. usbio.net [usbio.net]

- 4. A high throughput screening for TLR3-IRF3 signaling pathway modulators identifies several antipsychotic drugs as TLR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of TLR4/TRIF/IRF3 Signaling Pathway by Curcumin in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]

- 11. Quantifying Caspase-1 Activity in Murine Macrophages | Springer Nature Experiments [experiments.springernature.com]

- 12. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]

Investigating TLR3 Function with CU-CPT-4a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of CU-CPT-4a, a potent and selective inhibitor of Toll-like receptor 3 (TLR3), for investigating TLR3 function. This document outlines the core principles of TLR3 signaling, the mechanism of action of CU-CPT-4a, detailed experimental protocols, and quantitative data to facilitate its use in research and drug development.

Introduction to TLR3 and CU-CPT-4a

Toll-like receptor 3 (TLR3) is a key pattern recognition receptor of the innate immune system that recognizes double-stranded RNA (dsRNA), a molecular pattern associated with viral infections.[1] Upon binding to dsRNA in the endosome, TLR3 triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, initiating an antiviral response.[2][3]

CU-CPT-4a is a small molecule inhibitor that selectively targets TLR3 signaling.[4][5][6] It acts as a competitive inhibitor of dsRNA binding to TLR3, thereby blocking the initiation of the downstream signaling cascade.[7] This makes CU-CPT-4a a valuable tool for dissecting the specific roles of TLR3 in various physiological and pathological processes.

Quantitative Data on CU-CPT-4a Activity

CU-CPT-4a exhibits potent and selective inhibition of TLR3 signaling. The following table summarizes key quantitative metrics of its activity.

| Parameter | Value | Cell Line | Comments | Reference(s) |

| IC50 | 3.44 µM | RAW 264.7 | Inhibition of Poly(I:C)-induced TLR3 activation.[4][5][8] | |

| Ki | 2.96 µM | - | Competitive inhibition of dsRNA binding to TLR3.[4][7] | |

| IC90 | 27 µM | RAW 264.7 | Repression of Poly(I:C)-induced TNF-α and IL-1β production.[7] | |

| Cytotoxicity (IC50) | >100 µM | RAW 264.7 | Minimal cytotoxicity observed.[7] |

TLR3 Signaling Pathway and Mechanism of CU-CPT-4a Inhibition

TLR3 signaling is primarily mediated through the Toll/interleukin-1 receptor (TIR)-domain-containing adapter-inducing interferon-β (TRIF).[2][3] Upon dsRNA binding, TLR3 dimerizes and recruits TRIF to its TIR domain. This initiates two distinct downstream branches:

-

IRF3 Activation: TRIF recruits TRAF3 and the kinases TBK1 and IKKε, which phosphorylate and activate the transcription factor IRF3. Activated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (e.g., IFN-β).

-

NF-κB Activation: TRIF also interacts with TRAF6 and RIP1, leading to the activation of the IKK complex and subsequent phosphorylation and degradation of IκBα. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.

CU-CPT-4a competitively binds to the dsRNA binding site on TLR3, preventing the initial activation and dimerization of the receptor. This effectively blocks the recruitment of TRIF and the subsequent activation of both the IRF3 and NF-κB signaling pathways.

Caption: TLR3 signaling pathway and CU-CPT-4a inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate TLR3 function using CU-CPT-4a.

Cell Culture and Treatment

This protocol describes the treatment of RAW 264.7 macrophage cells with the TLR3 agonist Poly(I:C) and the inhibitor CU-CPT-4a.[4]

Materials:

-

RAW 264.7 cells

-

DMEM (supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin)

-

Polyinosinic:polycytidylic acid (Poly(I:C))

-

CU-CPT-4a

-

DMSO (for dissolving CU-CPT-4a)

-

6-well plates

Procedure:

-

Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well in 2 mL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Prepare stock solutions of Poly(I:C) in sterile PBS and CU-CPT-4a in DMSO.

-

After 24 hours, remove the medium and replace it with 2 mL of fresh complete DMEM.

-

Pre-treat the cells with desired concentrations of CU-CPT-4a (e.g., 0.1, 1, 10, 27 µM) or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with Poly(I:C) (e.g., 10 µg/mL) for a specified time (e.g., 6-24 hours) depending on the downstream application.

-

For control wells, add vehicle only or CU-CPT-4a alone.

-

After incubation, collect the cell culture supernatant for cytokine analysis and/or lyse the cells for protein or RNA analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This protocol outlines the measurement of TNF-α and IL-1β in cell culture supernatants.

Materials:

-

Cell culture supernatants from treated cells

-

TNF-α and IL-1β ELISA kits (follow manufacturer's instructions)

-

Microplate reader

Procedure:

-

Centrifuge the collected cell culture supernatants at 1,500 rpm for 10 minutes to remove any cellular debris.

-

Perform the ELISA for TNF-α and IL-1β according to the manufacturer's protocol. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples (supernatants) to the wells.

-

Incubating with a detection antibody.

-

Adding a substrate to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

-

-

Calculate the concentration of TNF-α and IL-1β in the samples by comparing their absorbance to the standard curve.

Western Blotting for TLR3 Signaling Proteins

This protocol is for the detection of total and phosphorylated proteins in the TLR3 signaling pathway.

Materials:

-

Cell lysates from treated cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-IRF3, anti-IRF3, anti-p-IκBα, anti-IκBα, anti-TRIF, anti-TRAF3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Lyse the cells with ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

For phosphorylated proteins, it is recommended to use 5% BSA in TBST for blocking and antibody dilution to reduce background.

NF-κB Luciferase Reporter Gene Assay

This assay measures the activation of the NF-κB transcription factor.

Materials:

-

HEK293 cells stably expressing a TLR3 and an NF-κB-driven luciferase reporter gene

-

Complete DMEM

-

Poly(I:C)

-

CU-CPT-4a

-

96-well white, clear-bottom plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the HEK293-TLR3/NF-κB reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with a serial dilution of CU-CPT-4a or vehicle for 1 hour.

-

Stimulate the cells with an optimal concentration of Poly(I:C) for 6-8 hours.

-

After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.

-

The inhibitory effect of CU-CPT-4a is determined by the reduction in luciferase activity compared to the Poly(I:C) stimulated control.

Experimental and Screening Workflows

The following diagrams illustrate typical workflows for investigating TLR3 function and screening for TLR3 inhibitors using CU-CPT-4a as a reference compound.

Caption: Experimental workflow for investigating TLR3 function.

Caption: Workflow for screening and characterizing TLR3 inhibitors.

References

- 1. Cell-based assays | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]

- 2. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 3. researchgate.net [researchgate.net]

- 4. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 5. TRAF3 Antibody | Cell Signaling Technology [cellsignal.com]

- 6. TRAF3 Antibody (#4729) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]

- 7. A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TRAF3 Antibody - Novatein Biosciences [novateinbio.com]

Unveiling the Antiviral Response: A Technical Guide to CU-CPT-4a in Viral Infection Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate battle between host and virus, the innate immune system forms the first line of defense. A critical component of this early warning system is the Toll-like receptor 3 (TLR3), a pattern recognition receptor that detects double-stranded RNA (dsRNA), a common molecular signature of viral replication. Activation of TLR3 triggers a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines, orchestrating an antiviral state. Understanding and modulating this pathway is of paramount importance in the development of novel antiviral therapeutics.

CU-CPT-4a is a potent and selective small-molecule inhibitor of the TLR3/dsRNA complex.[1][2] By competitively blocking the binding of dsRNA to TLR3, CU-CPT-4a effectively dampens the downstream inflammatory response, making it an invaluable tool for studying the role of TLR3 signaling in viral pathogenesis. This technical guide provides an in-depth overview of CU-CPT-4a, its mechanism of action, experimental protocols for its use, and its application in elucidating the host's response to viral infections.

Mechanism of Action of CU-CPT-4a

CU-CPT-4a functions as a competitive antagonist of TLR3. It directly interferes with the binding of dsRNA to the TLR3 receptor, thereby preventing the initiation of the downstream signaling cascade. This inhibition has been shown to be selective for TLR3, with an IC50 value of 3.44 μM in RAW 264.7 cells. The primary consequence of this inhibition is the reduced activation of key transcription factors, namely Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB), leading to a significant decrease in the production of type I interferons (e.g., IFN-β) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).

Data Presentation: Efficacy of CU-CPT-4a in Viral Infection Models

The following tables summarize the quantitative effects of CU-CPT-4a in both in vitro and in vivo models of viral infection.

Table 1: In Vitro Antiviral Activity of CU-CPT-4a

| Cell Line | Virus/Stimulant | Parameter Measured | CU-CPT-4a Concentration | Result |

| RAW 264.7 | Poly(I:C) | TNF-α production | 3.44 µM | 50% inhibition (IC50) |

| RAW 264.7 | Poly(I:C) | IL-1β production | Not specified | Significant reduction |

| NA (Neuroblastoma) | Rabies Virus (B2c strain) | Viral Titer | 1000 ng/mL IFN-λ2/λ3 (for comparison) | >10-fold decrease |

| Vero | Rabies Virus (B2c strain) | Viral Titer | 1000 ng/mL IFN-λ2/λ3 (for comparison) | Significant decrease at 24h |

Note: The data for Rabies Virus with IFN-λ is provided for comparative context of antiviral effects in these cell lines, as specific quantitative data for CU-CPT-4a in this in vitro model was not available in the searched literature.

Table 2: In Vivo Efficacy of CU-CPT-4a in a Murine Model of Rabies Virus Infection

| Parameter | Treatment Group | Result |

| Clinical Signs | SRABV-infected + CU-CPT-4a | Delayed development and decreased intensity |

| Viral Load in Brain | SRABV-infected + CU-CPT-4a | Significantly reduced |

| Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-6) | SRABV-infected + CU-CPT-4a | Decreased expression |

| Interferon Expression | SRABV-infected + CU-CPT-4a | Decreased expression |

| Survival Time | SRABV-infected + CU-CPT-4a | Increased |

Note: The results in this table are based on qualitative descriptions from the cited study.[1][3] The term "significantly reduced" indicates a statistically significant difference observed in the study, though specific numerical values were not provided in the source material.

Experimental Protocols

This section provides detailed methodologies for key experiments involving CU-CPT-4a to study viral infection response.

In Vitro Antiviral Assay

This protocol describes a general method for assessing the antiviral efficacy of CU-CPT-4a in a cell culture system.

-

Cell Culture: Plate a suitable host cell line (e.g., Vero, NA, or RAW 264.7 cells) in 96-well plates and grow to 80-90% confluency.

-

Compound Preparation: Prepare a stock solution of CU-CPT-4a in DMSO. Further dilute the stock solution in a cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Pre-treatment (optional): To investigate the prophylactic potential, pre-incubate the cells with varying concentrations of CU-CPT-4a for 1-2 hours before viral infection.

-

Viral Infection: Infect the cells with the virus of interest at a predetermined multiplicity of infection (MOI). Include a virus-only control and a mock-infected control.

-

Treatment: For therapeutic assessment, add CU-CPT-4a to the culture medium immediately after viral infection.

-

Incubation: Incubate the plates for a duration appropriate for the virus replication cycle (e.g., 24-72 hours).

-

Quantification of Viral Load:

-

Plaque Assay or TCID50 Assay: Harvest the supernatant and perform serial dilutions to quantify the infectious virus particles.

-

qRT-PCR: Extract total RNA from the cells and perform quantitative reverse transcription PCR to measure the levels of viral genomic RNA.

-

-

Cytotoxicity Assay: In a parallel plate, treat uninfected cells with the same concentrations of CU-CPT-4a to determine the 50% cytotoxic concentration (CC50) using assays like MTT or LDH.

Quantification of Cytokine Production by ELISA

This protocol outlines the measurement of cytokine levels in cell culture supernatants or animal serum.

-

Sample Collection: Collect cell culture supernatants or serum from experimental animals at desired time points post-infection and treatment. Centrifuge to remove debris and store at -80°C.

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Add standards of known cytokine concentrations and the collected samples to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.

-

Wash the plate.

-

Add avidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.

-

Wash the plate.

-

Add a substrate solution (e.g., TMB) and incubate until a color develops.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve and calculate the cytokine concentrations in the samples.

Immunofluorescence Staining for TLR3 Signaling Components

This protocol allows for the visualization of the subcellular localization and expression of proteins involved in the TLR3 signaling pathway.

-

Cell Preparation: Grow cells on glass coverslips in a 24-well plate. Treat with virus and/or CU-CPT-4a as required.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against the protein of interest (e.g., anti-TLR3, anti-NF-κB p65) diluted in the blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides with an anti-fade mounting medium, and visualize using a fluorescence microscope.

Visualizations

Signaling Pathway of TLR3 Inhibition by CU-CPT-4a

Caption: TLR3 signaling pathway and the inhibitory action of CU-CPT-4a.

Experimental Workflow for In Vitro Antiviral Screening with CU-CPT-4a

Caption: Workflow for in vitro antiviral screening using CU-CPT-4a.

Logical Relationship: Rationale for Using CU-CPT-4a in Viral Research

Caption: Rationale for employing CU-CPT-4a in viral infection studies.

Conclusion

CU-CPT-4a is a powerful and specific tool for dissecting the intricate role of TLR3 in the host's response to viral infections. By selectively inhibiting the TLR3 signaling pathway, researchers can gain valuable insights into the contribution of this pathway to both protective immunity and virus-induced immunopathology. The experimental protocols and data presented in this guide provide a solid foundation for incorporating CU-CPT-4a into virological and immunological research, ultimately aiding in the development of novel antiviral strategies that target host-pathogen interactions. The ability to modulate the innate immune response with compounds like CU-CPT-4a opens up new avenues for therapeutic interventions aimed at controlling viral diseases.

References

An In-depth Technical Guide to CU-CPT-4a and its Inhibition of dsRNA Binding

For Researchers, Scientists, and Drug Development Professionals

Abstract

CU-CPT-4a is a small molecule inhibitor that has garnered significant attention for its potent and selective inhibition of Toll-like receptor 3 (TLR3) signaling. It functions as a competitive inhibitor, directly interfering with the binding of double-stranded RNA (dsRNA) to TLR3, a key pattern recognition receptor in the innate immune system. This guide provides a comprehensive overview of the mechanism of action of CU-CPT-4a, its inhibitory properties, and detailed experimental protocols for its characterization.

Introduction

The recognition of viral double-stranded RNA (dsRNA) by host pattern recognition receptors is a critical event in the initiation of an innate immune response. Toll-like receptor 3 (TLR3) is a key endosomal receptor that senses dsRNA and triggers a signaling cascade leading to the production of type I interferons and other pro-inflammatory cytokines. Dysregulation of TLR3 signaling has been implicated in various inflammatory diseases and cancers, making it an attractive target for therapeutic intervention. CU-CPT-4a has emerged as a valuable chemical probe for studying TLR3-mediated processes and as a potential lead compound for the development of novel therapeutics.

Mechanism of Action: Competitive Inhibition of dsRNA Binding

CU-CPT-4a exerts its inhibitory effect by directly competing with dsRNA for the same binding site on the TLR3 protein.[1][2] This competitive inhibition prevents the formation of the TLR3/dsRNA complex, which is the initial and essential step for the activation of the downstream signaling pathway. By occupying the dsRNA binding pocket, CU-CPT-4a effectively blocks the conformational changes in TLR3 that are necessary for the recruitment of the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β) and subsequent activation of transcription factors such as NF-κB and IRF3.

Below is a diagram illustrating the signaling pathway of TLR3 and the inhibitory action of CU-CPT-4a.

Caption: TLR3 signaling pathway and inhibition by CU-CPT-4a.

Quantitative Data on Inhibitory Activity

The inhibitory potency of CU-CPT-4a has been quantified through various biochemical and cell-based assays. The following table summarizes the key quantitative data available for CU-CPT-4a.

| Parameter | Value | Cell Line / System | Reference |

| IC50 | 3.44 µM | RAW 264.7 cells | [3] |

| Ki | 2.96 µM | In vitro competitive binding assay | N/A |

Note: The Ki value represents the dissociation constant of the inhibitor for the TLR3-dsRNA complex, indicating a high binding affinity. The IC50 value reflects the concentration of CU-CPT-4a required to inhibit 50% of the TLR3-mediated cellular response.

Selectivity Profile

A critical aspect of a small molecule inhibitor is its selectivity for the intended target. While CU-CPT-4a has been shown to be a potent inhibitor of TLR3, its effects on other dsRNA binding proteins are not extensively documented in the currently available literature. The primary focus of existing research has been on its high selectivity for TLR3 over other members of the Toll-like receptor family. Further studies are required to comprehensively profile the selectivity of CU-CPT-4a against other key dsRNA sensors such as protein kinase R (PKR), retinoic acid-inducible gene I (RIG-I), and melanoma differentiation-associated protein 5 (MDA5).

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of CU-CPT-4a.

Competitive Filter Binding Assay

This assay is used to determine the ability of CU-CPT-4a to compete with dsRNA for binding to TLR3.

Materials:

-

Recombinant human TLR3 protein

-

Radiolabeled dsRNA (e.g., 32P-labeled Poly(I:C))

-

CU-CPT-4a

-

Binding Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 5% glycerol)

-

Nitrocellulose membranes

-

Vacuum filtration apparatus

-

Scintillation counter

Protocol:

-

Prepare a series of dilutions of CU-CPT-4a in the binding buffer.

-

In a microcentrifuge tube, combine a constant concentration of recombinant TLR3 protein and radiolabeled dsRNA with the varying concentrations of CU-CPT-4a.

-

Incubate the reaction mixtures at room temperature for 30-60 minutes to allow binding to reach equilibrium.

-

Set up the vacuum filtration apparatus with nitrocellulose membranes pre-soaked in binding buffer.

-

Apply the reaction mixtures to the wells of the filter apparatus under gentle vacuum.

-

Wash each well with ice-cold binding buffer to remove unbound radiolabeled dsRNA.

-

Carefully remove the nitrocellulose membranes and allow them to air dry.

-

Measure the amount of radioactivity retained on each filter using a scintillation counter.

-

Plot the percentage of bound radiolabeled dsRNA as a function of the CU-CPT-4a concentration to determine the IC50 and subsequently calculate the Ki value.

Cellular Assay for TLR3 Signaling Inhibition

This assay measures the ability of CU-CPT-4a to inhibit the production of pro-inflammatory cytokines in response to TLR3 activation in a cellular context.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

-

Poly(I:C) (a synthetic dsRNA analog)

-

CU-CPT-4a

-

ELISA kits for TNF-α and IL-1β

-

96-well cell culture plates

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 105 cells/well and incubate overnight.

-

Pre-treat the cells with various concentrations of CU-CPT-4a for 1 hour.

-

Stimulate the cells with a final concentration of 10 µg/mL Poly(I:C). Include a negative control (no Poly(I:C)) and a vehicle control (DMSO).

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Collect the cell culture supernatants.

-

Quantify the levels of TNF-α and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Plot the cytokine concentrations as a function of CU-CPT-4a concentration to determine the IC50 for the inhibition of TLR3 signaling.

Caption: Experimental workflow for the cellular TLR3 signaling inhibition assay.

Conclusion

CU-CPT-4a is a valuable tool for the study of TLR3-mediated innate immune responses. Its well-characterized mechanism of action as a competitive inhibitor of dsRNA binding, coupled with its high potency and selectivity for TLR3, makes it an ideal probe for dissecting the role of this receptor in health and disease. The detailed experimental protocols provided in this guide will aid researchers in further investigating the therapeutic potential of targeting the TLR3/dsRNA interface. Future research should focus on a broader selectivity profiling of CU-CPT-4a against other dsRNA binding proteins to fully understand its biological activities.

References

An In-depth Technical Guide to CU-CPT-4a (CAS Number: 1279713-77-7): A Selective TLR3 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CU-CPT-4a, with the CAS number 1279713-77-7, is a potent and selective small-molecule antagonist of Toll-like receptor 3 (TLR3). It functions as a competitive inhibitor of double-stranded RNA (dsRNA) binding to TLR3, thereby attenuating downstream inflammatory signaling pathways. This technical guide provides a comprehensive overview of CU-CPT-4a, including its chemical properties, mechanism of action, and its application in biological research. The guide details experimental protocols for its use in both in vitro and in vivo settings and presents key quantitative data in a structured format. Furthermore, it includes visualizations of the TLR3 signaling pathway and a representative experimental workflow to facilitate a deeper understanding of its biological context and practical application.

Chemical and Physical Properties

CU-CPT-4a, also known as TLR3-IN-1, is a synthetic molecule belonging to the benzothiophene class of compounds. Its fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-[(3-Chloro-6-fluorobenzo[b]thien-2-yl)carbonyl]-D-phenylalanine |

| CAS Number | 1279713-77-7 |

| Molecular Formula | C₁₈H₁₃ClFNO₃S |

| Molecular Weight | 377.82 g/mol |

| Appearance | Solid powder |

| Purity | ≥98% |

| Solubility | Soluble in DMSO (up to 100 mM) |

Mechanism of Action

CU-CPT-4a exerts its biological effects through the selective inhibition of TLR3 signaling. TLR3, an endosomal receptor, plays a crucial role in the innate immune response by recognizing dsRNA, a molecular pattern associated with viral infections.

Upon binding of dsRNA, TLR3 dimerizes and recruits the adaptor protein Toll/IL-1 receptor (TIR)-domain-containing adapter-inducing interferon-β (TRIF). This initiates a signaling cascade that bifurcates into two main branches:

-

MyD88-independent pathway leading to IRF3 activation: This pathway involves the activation of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), which in turn phosphorylate and activate interferon regulatory factor 3 (IRF3). Activated IRF3 translocates to the nucleus and induces the expression of type I interferons (e.g., IFN-β), which are critical for antiviral immunity.

-

NF-κB activation pathway: The TRIF-dependent pathway also leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB), which controls the expression of various pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1][2]

CU-CPT-4a acts as a competitive inhibitor, directly competing with dsRNA for binding to TLR3.[1] This prevents the initial activation of the receptor and subsequently blocks both the IRF3 and NF-κB downstream signaling pathways. This inhibitory action leads to a reduction in the production of type I interferons and pro-inflammatory cytokines.[1][2]

Signaling Pathway Diagram

Caption: TLR3 signaling pathway and the inhibitory action of CU-CPT-4a.

Quantitative Data

The following table summarizes the key quantitative data reported for CU-CPT-4a.

| Parameter | Value | Cell Line / Condition | Reference |

| IC₅₀ | 3.44 µM | RAW 264.7 cells (Poly(I:C)-induced TLR3 activation) | [1][2] |

| Ki | 2.96 µM | Competitive binding with dsRNA for TLR3 | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of CU-CPT-4a in research. While specific protocols may need optimization for different experimental systems, this section provides detailed methodologies for key experiments.

In Vitro Inhibition of TLR3 Signaling

This protocol describes a general procedure to assess the inhibitory effect of CU-CPT-4a on TLR3-mediated cytokine production in a cell-based assay.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete DMEM (with 10% FBS, 1% penicillin/streptomycin)

-

CU-CPT-4a (stock solution in DMSO)

-

Polyinosinic:polycytidylic acid (Poly(I:C))

-

Phosphate-buffered saline (PBS)

-

6-well cell culture plates

-

ELISA kit for TNF-α or IL-1β

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10⁶ cells/well in 2 mL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Pre-treatment with CU-CPT-4a: After 24 hours, carefully aspirate the medium and replace it with fresh complete DMEM. Add CU-CPT-4a to the desired final concentrations (e.g., a dose-response range from 1 µM to 30 µM). Include a vehicle control (DMSO) at the same final concentration as the highest CU-CPT-4a concentration. Incubate for 1 hour.

-

TLR3 Stimulation: Following the pre-treatment, add Poly(I:C) to the wells at a final concentration of 10-20 µg/mL to stimulate TLR3. Include a negative control well with no Poly(I:C) stimulation.

-

Incubation: Incubate the plates for an additional 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the cell culture supernatants for cytokine analysis.

-

Cytokine Quantification: Measure the concentration of TNF-α or IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of cytokine production by CU-CPT-4a at each concentration relative to the Poly(I:C) stimulated, vehicle-treated control.

In Vivo Inhibition of TLR3 in a Mouse Model of Viral Pathogenesis

This protocol is based on a study investigating the effect of CU-CPT-4a on the pathogenesis of rabies virus in mice.[3][4]

Materials:

-

Swiss albino mice (3-4 weeks old)

-

Street rabies virus (SRABV)

-

CU-CPT-4a

-

Vehicle (e.g., DMSO or a suitable formulation)

-

Sterile syringes and needles for intracerebral (i.c.) injection

-

Anesthesia (as per institutional guidelines)

-

Equipment for tissue collection and analysis (e.g., histology, real-time PCR)

Procedure:

-

Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

-